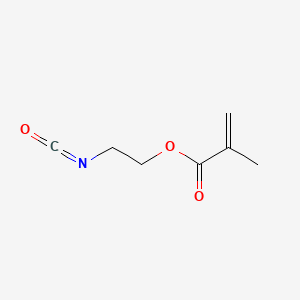
2-Isocyanatoethyl methacrylate
Cat. No. B1223184
Key on ui cas rn:
30674-80-7
M. Wt: 155.15 g/mol
InChI Key: RBQRWNWVPQDTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04278809
Procedure details


A 3-liter jacketed reactor vessel was charged with 100 ml of methylene chloride and cooled to approximately 0° C. A solution of 2-isopropenyl-2-oxazoline (100 g) in 177 ml of water, a solution of phosgene (131.5 g) in 400 ml of methylene chloride, and a solution of 35 weight percent sodium hydroxide in water were added simultaneously to the reaction vessel with stirring and cooling. The rates of addition were such that the three reagents were added over approximately a 50 minute time span with the temperature being maintained at 10° to 18° C. Stirring was continued for two minutes and the layers allowed to separate. The organic layer was washed twice with 100 ml portions of a saturated aqueous sodium bicarbonate solution, dried over sodium sulfate and concentrated under reduced pressure. The colorless concentrate was inhibited with 0.1 g of phenothiazine and the desired product recovered therefrom as a colorless liquid (133.6 g) boiling at 46°-47° C./0.4 mm Hg. Product yield 95-96 percent of theory.






Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1[O:5][CH2:6][CH2:7][N:8]=1)([CH3:3])=[CH2:2].[C:9](Cl)(Cl)=[O:10].[OH-:13].[Na+]>O.C(Cl)Cl>[C:4]([O:5][CH2:6][CH2:7][N:8]=[C:9]=[O:10])(=[O:13])[C:1]([CH3:3])=[CH2:2] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)(C)C=1OCCN1
|
|
Name
|
|
|
Quantity
|
131.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
177 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The rates of addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added over approximately a 50 minute time span with the temperature
|
|
Duration
|
50 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
being maintained at 10° to 18° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed twice with 100 ml portions of a saturated aqueous sodium bicarbonate solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The colorless concentrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the desired product recovered
|
Outcomes


Product
Details
Reaction Time |
2 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OCCN=C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 95% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

